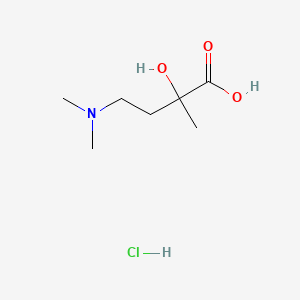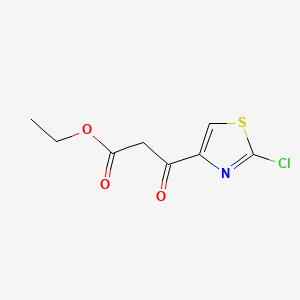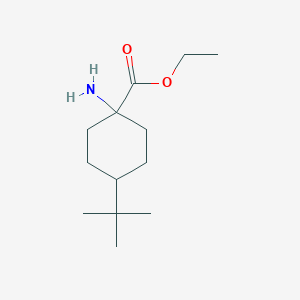
3-(6-Chloropyridin-2-yl)-1-methyl-1h-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Chloropyridin-2-yl)-1-methyl-1H-pyrazol-5-amine: is an organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a chloropyridinyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Chloropyridin-2-yl)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with Chloropyridinyl Group: The chloropyridinyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the chloropyridine with the pyrazole ring in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the pyrazole ring.
Reduction: Reduction reactions can be performed on the chloropyridinyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyridinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives of the chloropyridinyl group.
Substitution: Substituted derivatives at the chloropyridinyl group.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Biological Probes: It can be used as a probe to study biological processes.
Medicine:
Drug Development: The compound has potential as a lead compound for the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
Industry:
Agriculture: It can be used in the development of agrochemicals.
Electronics: The compound can be used in the fabrication of electronic materials.
Mechanism of Action
The mechanism of action of 3-(6-Chloropyridin-2-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
- 3-Chlorophenyl-1-methyl-1H-pyrazol-5-amine
- 6-Chloropyridin-2-yl-1-methyl-1H-pyrazol-5-amine
Comparison:
- Structural Differences: The presence of different substituents on the pyrazole ring or the pyridine ring can significantly alter the compound’s properties.
- Unique Properties: 3-(6-Chloropyridin-2-yl)-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H9ClN4 |
|---|---|
Molecular Weight |
208.65 g/mol |
IUPAC Name |
5-(6-chloropyridin-2-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H9ClN4/c1-14-9(11)5-7(13-14)6-3-2-4-8(10)12-6/h2-5H,11H2,1H3 |
InChI Key |
OIVQVOAEMQVKTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC(=CC=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


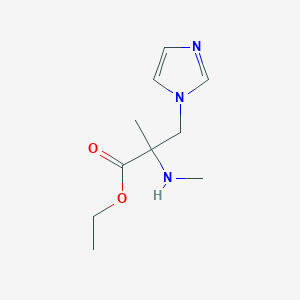
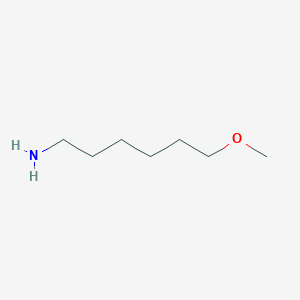

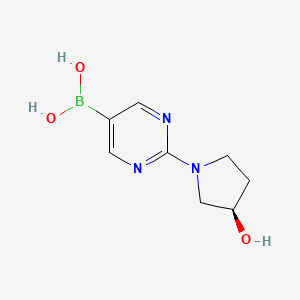
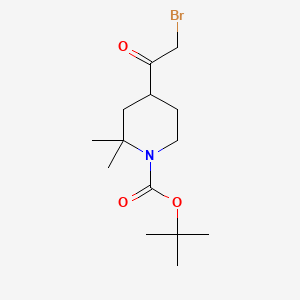
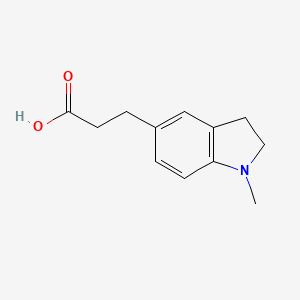

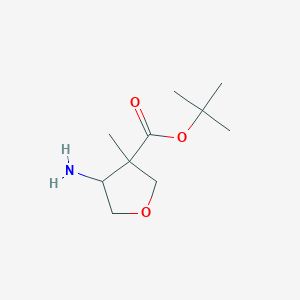
![2-Azabicyclo[3.3.1]nonan-8-one](/img/structure/B13542337.png)
